FR139317, also known chemically as N-((hexahydro-1H-azepin-1-yl)carbonyl)-L-leucyl-1-methyl-D-tryptophyl-3-(2-pyridinyl)-D-alanine, is a synthetic, non-peptide molecule classified as an endothelin receptor antagonist. [] It exhibits high selectivity for the endothelin ETA receptor subtype. [] FR139317 has been extensively used in scientific research to investigate the role of endothelin-1 (ET-1), a potent vasoconstrictor peptide, in various physiological and pathological processes. [] It serves as a valuable tool for elucidating the function of ETA receptors and exploring their potential as therapeutic targets in diseases like hypertension, heart failure, and renal dysfunction. []
FR 139317 is classified as an endothelin receptor antagonist, specifically targeting the endothelin A receptor subtype (ETA). It has been extensively studied for its pharmacological properties, showing a high binding affinity with a Ki value of approximately 1 nM for the ETA receptor compared to 7.3 μM for the endothelin B receptor (ETB) subtype . This selectivity makes it a valuable tool in research aimed at understanding the physiological and pathological roles of endothelins in various biological systems.
The synthesis of FR 139317 involves several key steps that are essential for obtaining a high yield of the desired compound. The synthetic route typically includes:
Specific technical details regarding reaction conditions (temperature, solvent choice, reaction time) are critical for optimizing yield and purity but may vary based on laboratory protocols.
The molecular structure of FR 139317 can be described as follows:
The three-dimensional conformation is crucial for its binding affinity and selectivity towards the ETA receptor, which has been analyzed through computational modeling studies.
FR 139317 participates in various chemical reactions primarily within biological systems:
The mechanism of action of FR 139317 involves:
This mechanism underscores its potential utility in treating conditions characterized by excessive vasoconstriction, such as pulmonary hypertension.
FR 139317 possesses several notable physical and chemical properties:
These properties are crucial for its formulation into pharmaceutical preparations.
FR 139317 has several scientific applications:
The discovery of endothelin-1 in 1988 triggered intense research into receptor subtypes ETA (vasoconstrictive) and ETB (vasodilatory/clearance). Prior to 1993, antagonists like PD 142893 showed limited selectivity, confounding mechanistic studies. FR 139317 emerged from systematic structure-activity studies by Fujisawa Pharmaceuticals (Japan) and was first described by Aramori et al. (1993) [1]. Using transfected Chinese hamster ovary (CHO) cells expressing human ETA or ETB receptors, the team demonstrated FR 139317’s unprecedented ETA selectivity (Kᵢ: 1.0 nM for ETA vs. 7,300 nM for ETB) [1] [7].
Key milestones:
This era solidified FR 139317’s role in validating ETA as a therapeutic target, directly enabling later clinical antagonists (e.g., ambrisentan) [1] [4].
Table 1: Pharmacological Profile of FR 139317
Parameter | Value | Assay System | Reference |
---|---|---|---|
ETA Kᵢ | 1.0 nM | CHO-ETA membranes | [1] |
ETB Kᵢ | 7.3 µM | CHO-ETB membranes | [1] |
Functional IC₅₀ (Ca²⁺ flux) | 25.97 nM | ET-1-stimulated cells | [2] |
pA₂ (rabbit aorta) | 7.2 | Isolated tissue contraction | [1] [4] |
In vivo half-life | ~2 hours (rat) | Hemodynamic monitoring | [8] |
FR 139317’s value arises from its ability to isolate ETA-driven pathophysiology without confounding ETB modulation. Key research rationales include:
Vascular Tone Dysregulation: ET-1 induces sustained vasoconstriction primarily via ETA receptors on vascular smooth muscle. In rabbit hearts, FR 139317 (1 µM) attenuated ET-1-induced coronary perfusion pressure increases by 85% (from 47±10 mmHg to 8±2 mmHg; p<0.01), confirming ETA’s dominance in coronary vasospasm [3]. Contrastingly, ETB-selective agonists like BQ-3020 required FR 139317 co-administration to unmask ETB-mediated vasodilation [5].
Hypertension and End-Organ Damage: In deoxycorticosterone acetate (DOCA)-salt hypertensive rats, 14-day FR 139317 infusion:
Attenuated cardiac hypertrophy (heart weight/body weight ratio ↓22%) and aortic medial thickening [8].This implicated ETA in hypertension-associated remodeling, independent of ETB’s vasodilatory effects.
Differential Receptor Coupling in Tissues: Studies in conscious rats revealed FR 139317:
Table 2: Key Research Applications of FR 139317
Disease Model | Finding | Mechanistic Insight | Source |
---|---|---|---|
Coronary ischemia (rabbit) | No infarct size reduction after occlusion | ETA blockade insufficient alone for reperfusion injury | [3] |
DOCA-salt hypertension (rat) | ↓ Blood pressure, cardiac hypertrophy | ETA drives vascular/ventricular remodeling | [8] |
Regional hemodynamics (rat) | ↓ Renal/mesenteric vasoconstriction; preserves ETB vasodilation | ETA mediates peripheral resistance | [5] |
Cerebral vasospasm (dog) | Ameliorated vasospasm after ET-1 challenge | ETA activation critical in neurovascular pathology | [4] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7